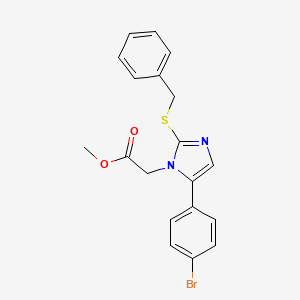

5-(4-chlorophenoxymethyl)-4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

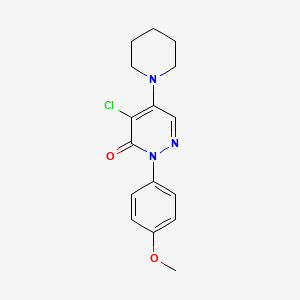

WAY-301122は、5-(4-クロロフェノキシメチル)-4-(4-クロロフェニル)-4H-1,2,4-トリアゾール-3-チオールという化学名を持つ生物活性化合物です。DNAトポイソメラーゼIIを標的とした細胞毒性、抗癌活性、および殺菌特性で知られています .

製造方法

WAY-301122の合成は、4-クロロフェニルヒドラジンと二硫化炭素および水酸化カリウムの反応により、4-クロロフェニル-1,2,4-トリアゾール-3-チオールを生成することから始まります。この中間体は、次に塩基の存在下で4-クロロベンジルクロリドと反応させ、WAY-301122が生成されます。工業的な製造方法は、通常、同様の合成経路を採用しますが、収率と純度を高くするために最適化された反応条件下で、より大規模に行われます。

準備方法

The synthesis of WAY-301122 involves the reaction of 4-chlorophenylhydrazine with carbon disulfide and potassium hydroxide to form 4-chlorophenyl-1,2,4-triazole-3-thiol. This intermediate is then reacted with 4-chlorobenzyl chloride in the presence of a base to yield WAY-301122. Industrial production methods typically involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

化学反応の分析

WAY-301122は、以下の化学反応を起こします。

酸化: スルホキシドおよびスルホンを生成するように酸化されます。

還元: 還元反応によって、対応するチオールに変換されます。

置換: 特にクロロフェニル基で求核置換反応を起こす可能性があります。これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、およびアミンなどの求核剤が含まれます。

科学研究への応用

WAY-301122は、いくつかの科学研究において応用されています。

科学的研究の応用

WAY-301122 has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

Biology: It is studied for its cytotoxic effects on cancer cells, particularly its ability to inhibit DNA topoisomerase II.

Medicine: Research is ongoing to explore its potential as an anti-cancer agent.

Industry: It is used in the development of fungicides and other bioactive compounds

作用機序

WAY-301122は、主にDNA複製と細胞分裂に不可欠な酵素であるDNAトポイソメラーゼIIの阻害を通じて、その効果を発揮します。この酵素を阻害することにより、WAY-301122は癌細胞にDNA損傷とアポトーシスを誘導します。関与する分子標的と経路には、DNAトポイソメラーゼII酵素とアポトーシスシグナル伝達経路が含まれます .

類似の化合物との比較

WAY-301122は、その強力な生物活性を生み出す、2つのクロロフェニルとトリアゾール-チオールの構造による独自のものです。類似の化合物には以下のようなものがあります。

エトポシド: 癌治療に使用される別のDNAトポイソメラーゼII阻害剤。

ミトキサントロン: 同様の作用機序を持つ合成アントラセンジオン。

WAY-301122は、その特殊な構造的特徴と細胞毒性、抗癌活性、殺菌特性の組み合わせによって際立っています。

類似化合物との比較

WAY-301122 is unique due to its dual chlorophenyl and triazole-thiol structure, which contributes to its potent bioactivity. Similar compounds include:

Etoposide: Another DNA topoisomerase II inhibitor used in cancer treatment.

Mitoxantrone: A synthetic anthracenedione with similar mechanisms of action.

Doxorubicin: An anthracycline antibiotic that also targets DNA topoisomerase II

WAY-301122 stands out due to its specific structural features and the combination of its cytotoxic, anti-cancer, and fungicidal properties.

特性

IUPAC Name |

3-[(4-chlorophenoxy)methyl]-4-(4-chlorophenyl)-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl2N3OS/c16-10-1-5-12(6-2-10)20-14(18-19-15(20)22)9-21-13-7-3-11(17)4-8-13/h1-8H,9H2,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBGDUTFBYUEICO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=NNC2=S)COC3=CC=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl2N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-N-[3-oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]propanamide](/img/structure/B2859590.png)

![3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid](/img/structure/B2859592.png)

![1-[1-(2,4-dichlorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B2859594.png)

![3-[1-(4-chlorophenyl)-4-(4-methylpiperidine-1-carbonyl)-1H-1,2,3-triazol-5-yl]pyridine](/img/structure/B2859596.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2859597.png)

![2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2859601.png)

![[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2859602.png)